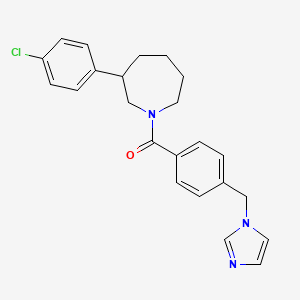
(4-((1H-imidazol-1-il)metil)fenil)(3-(4-clorofenil)azepan-1-il)metanona
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-chlorophenyl)azepan-1-yl)methanone is a useful research compound. Its molecular formula is C23H24ClN3O and its molecular weight is 393.92. The purity is usually 95%.
BenchChem offers high-quality (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-chlorophenyl)azepan-1-yl)methanone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (4-((1H-imidazol-1-yl)methyl)phenyl)(3-(4-chlorophenyl)azepan-1-yl)methanone including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Potencial Anticancerígeno
Los compuestos que contienen imidazol han ganado atención en la investigación del cáncer debido a su capacidad para modular los procesos celulares. Las características estructurales de este compuesto pueden permitirle interactuar con objetivos específicos involucrados en el crecimiento de las células cancerosas, la apoptosis o la angiogénesis. Se necesitan más estudios para explorar su potencial como agente anticancerígeno .
Propiedades Antiinflamatorias
Los imidazoles exhiben efectos antiinflamatorios al interferir con la producción de citoquinas, la migración de leucocitos y las vías de señalización inflamatoria. Los investigadores podrían investigar si este compuesto atenúa la inflamación en varios modelos de enfermedades .
Actividad Antiviral
Dados los desafíos globales de salud en curso, los agentes antivirales siguen siendo cruciales. Los derivados de imidazol han demostrado actividad antiviral contra diferentes virus. Investigar la eficacia de este compuesto contra cepas virales específicas podría ser valioso .
Aplicaciones Antibacterianas
Los imidazoles a menudo poseen propiedades antibacterianas. Los investigadores podrían explorar el potencial de este compuesto como un nuevo agente antibacteriano, especialmente contra cepas resistentes a los medicamentos .
Química de Coordinación
La presencia del anillo de azepano sugiere posibles aplicaciones de química de coordinación. Investigar su comportamiento de complejación con iones metálicos podría conducir a nuevos materiales o sistemas catalíticos .
Metodología Sintética
Los imidazoles sirven como bloques de construcción versátiles en la síntesis orgánica. Los investigadores podrían explorar rutas sintéticas eficientes para acceder a este compuesto y sus derivados relacionados. Las nuevas metodologías podrían mejorar su accesibilidad y escalabilidad .
Mecanismo De Acción
Target of Action
Compounds containing an imidazole ring, such as this one, are known to interact with various biological targets, including enzymes and receptors .
Mode of Action
Generally, imidazole derivatives can interact with their targets through various mechanisms, such as inhibiting enzyme activity or modulating receptor function .
Biochemical Pathways
Imidazole derivatives are known to be involved in a wide range of biological processes, depending on their specific targets .
Propiedades
IUPAC Name |
[3-(4-chlorophenyl)azepan-1-yl]-[4-(imidazol-1-ylmethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24ClN3O/c24-22-10-8-19(9-11-22)21-3-1-2-13-27(16-21)23(28)20-6-4-18(5-7-20)15-26-14-12-25-17-26/h4-12,14,17,21H,1-3,13,15-16H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZDZWXBFHDYGQC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC(C1)C2=CC=C(C=C2)Cl)C(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24ClN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(2-chloro-4-methylphenyl)-2-(3-(4-fluorobenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/new.no-structure.jpg)
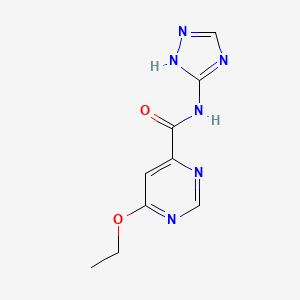

![8-(Propan-2-yl)-8-azabicyclo[3.2.1]octane-3-carboxylic acid](/img/structure/B2394743.png)
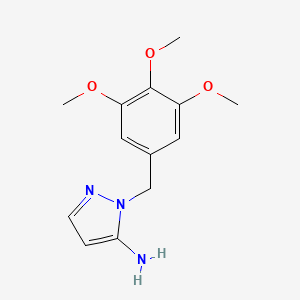
![ethyl 2-(4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2394746.png)
![N-(3-Amino-3-oxopropyl)-3-[[2-(cyanomethylamino)-2-oxoethyl]carbamoylamino]benzamide](/img/structure/B2394749.png)
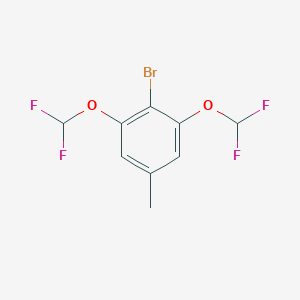
![N-(7-methyl-[1,3]thiazolo[5,4-e][1,3]benzothiazol-2-yl)-4-oxochromene-2-carboxamide](/img/structure/B2394751.png)
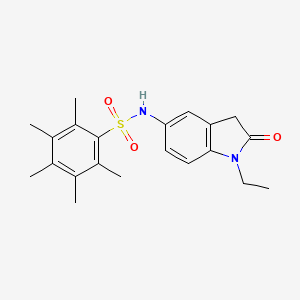
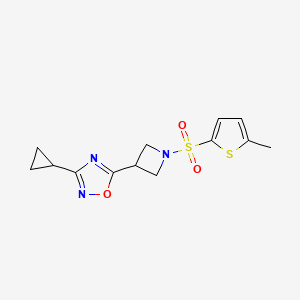
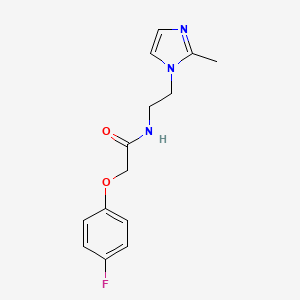
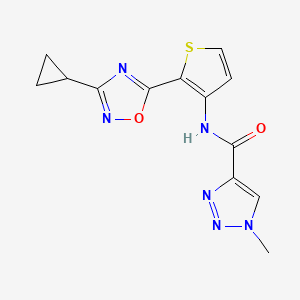
![2-(2,4-dioxo-3-(pyridin-3-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2394761.png)
